molecular formula C3H3N3O2 B110869 1H-Imidazole, nitro- CAS No. 1235329-65-3

1H-Imidazole, nitro-

Cat. No. B110869
M. Wt: 113.08 g/mol
InChI Key: KUNMIWQQOPACSS-UHFFFAOYSA-N
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Description

1H-Imidazole, nitro- is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole ring is a key component of many important biological structures, including histidine, purine, histamine, and DNA .


Synthesis Analysis

Imidazole undergoes a nitration reaction with a mixture of nitric acid and sulfuric acid to give 5-nitroimidazole . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular formula of 1H-Imidazole, nitro- is C3H3N3O2 . It has an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da . The structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives demonstrate a wide range of biological and pharmacological effects due to their ability to easily attach to a wide range of enzymes and receptors via a number of weak interactions . The bonds formed during the formation of the imidazole are key to its chemical reactions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . It has a unique chemical complexity and is a rich source of chemical diversity .

Scientific Research Applications

Antiparasitic Activity

Nitroimidazoles, including derivatives of 1H-Imidazole, nitro-, have shown significant antiparasitic activity. For instance, 2-nitro-1-vinyl-1H-imidazole demonstrated potent antiparasitic effects against Trypanosoma cruzi, the causative agent of Chagas disease, with low cytotoxicity, suggesting its potential in antichagasic drug design (Velez et al., 2022).

Catalysis in Organic Synthesis

1-Methyl-3-nitro-1H-imidazol-3-ium trinitromethanide, a nano ionic liquid derived from 1H-Imidazole, nitro-, has been effectively used as a catalyst in the synthesis of various organic compounds. It catalyzed the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives efficiently, indicating its role in facilitating green chemical processes (Khazaei et al., 2016).

Versatility in Chemical Synthesis

2-Unsubstituted 1H-imidazole 3-oxides, closely related to nitro derivatives of 1H-imidazole, are used as versatile building blocks in the preparation of complex systems containing an imidazole moiety. Their applications in various reactions, including [3+2]-cycloadditions and cross-coupling reactions, demonstrate their significance in the synthesis of bioactive compounds (Mlostoń et al., 2016).

Nitrogen-Rich Compounds for Gas Generators

Imidazole derivatives, such as nitrogen-rich imidazole compounds, have been explored for applications in nitrogen-rich gas generators. The physicochemical properties of these compounds, influenced by the presence of nitro, amino, and azido groups, make them potential candidates for use in energetic materials (Srinivas et al., 2014).

Treatment of Human African Trypanosomiasis

1-Aryl-4-nitro-1H-imidazoles have shown promise in treating human African trypanosomiasis (HAT or sleeping sickness). Certain derivatives of this class demonstrated curative effects in mouse models, indicating their potential in developing new treatments for this disease (Trunz et al., 2011).

Safety And Hazards

1H-Imidazole, nitro- is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

1-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)5-2-1-4-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNMIWQQOPACSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole, nitro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SD Lamani, AM Tatagar, ST Nandibewoor - Journal of chemical sciences, 2010 - Springer
… In further fast step the 1HImidazole-4-nitroso pyrimidine (VI) reacts with another molecule of MPA to give the product 1Himidazole-nitro pyrimidine (VII) and Ag(I). All these results may …
Number of citations: 2 link.springer.com
M TsoTniashvili, Z DZoTseniDZe… - Oxidation …, 2014 - researchgate.net
The paper is dedicated to the study of kinetics of high temperature slow oxidation of methane on the surfaces of different inorganic salts (sulphate, fluoride and sodium carbonate). …
Number of citations: 1 www.researchgate.net

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